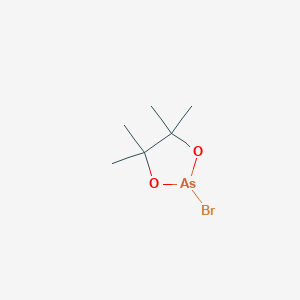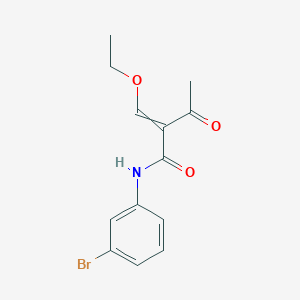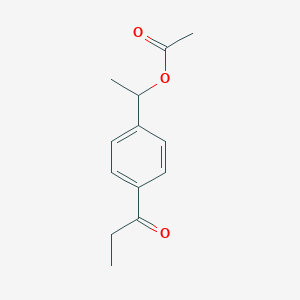
1-(4-Propanoylphenyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Propanoylphenyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by the presence of an acetate group attached to a phenyl ring substituted with a propanoyl group. Its molecular structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Propanoylphenyl)ethyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-Propanoylphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Propanoylphenyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: 1-(4-Propanoylphenyl)ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Propanoylphenyl)ethyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 1-(4-Propanoylphenyl)ethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 1-(4-Propanoylphenyl)ethanol, which may interact with enzymes or receptors. The propanoyl group can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a similar structure but lacks the phenyl and propanoyl groups.
Methyl acetate: Another simple ester with a similar structure but with a methyl group instead of an ethyl group.
1-(4-Acetylphenyl)ethyl acetate: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness: 1-(4-Propanoylphenyl)ethyl acetate is unique due to the presence of both the propanoyl and phenyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
61197-05-5 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-(4-propanoylphenyl)ethyl acetate |
InChI |
InChI=1S/C13H16O3/c1-4-13(15)12-7-5-11(6-8-12)9(2)16-10(3)14/h5-9H,4H2,1-3H3 |
Clé InChI |
QHHSCAFWBRGKSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
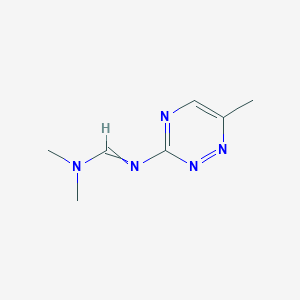
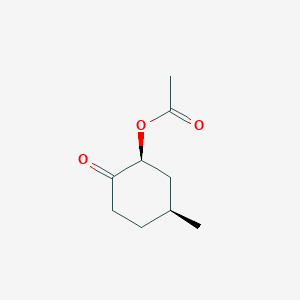

![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
